

reference standards for 2-Chloro-6-methylquinolin-8-amine analysis

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Compound of Interest

Compound Name: 2-Chloro-6-methylquinolin-8-amine

CAS No.: 857759-41-2

Cat. No.: B3289399

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As a Senior Application Scientist specializing in the analytical lifecycle of heterocyclic APIs, I frequently encounter discrepancies in impurity profiles during the scale-up of quinoline-based drugs. **2-Chloro-6-methylquinolin-8-amine** (CAS 857759-41-2) is a highly functionalized building block critical for the synthesis of kinase inhibitors and 8-aminoquinoline antimalarial analogues[1].

The integrity of your analytical baseline relies entirely on the quality of your reference standards. Because this molecule possesses an electron-rich 8-amino group (susceptible to oxidation) and an activated 2-chloro position (prone to nucleophilic aromatic substitution and hydrolysis)[1], selecting and qualifying the correct grade of reference standard is a scientific necessity. This guide provides an objective, data-driven comparison of reference standard tiers and the orthogonal analytical techniques required to validate them.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard grade dictates the regulatory defensibility of your downstream HPLC and LC-MS assays. Table 1 objectively

compares the three primary tiers of reference standards available for **2-Chloro-6-methylquinolin-8-amine**.

Table 1: Performance & Application Comparison of Reference Standard Tiers

Standard Grade	Purity Threshold	Traceability & Certification	Primary Analytical Application	Mechanistic Limitation
Primary / Compendial	≥ 99.5% (Absolute Mass Balance)	Fully traceable (ISO 17034). Includes qNMR, Karl Fischer, and TGA data.	Calibration of working standards; regulatory submissions (IND/NDA).	High cost and limited commercial availability for early-stage intermediates.
Secondary / Working	≥ 98.0% (Chromatographic)	Qualified internally against a Primary Standard.	Routine batch release; daily HPLC system suitability testing.	Purity is relative (Area %); blind to UV-transparent inorganic salts.
In-House Synthesized	Variable (Typically 95–98%)	Requires rigorous internal structural elucidation (1D/2D NMR, HRMS).	Early discovery; identification of specific degradation pathways.	High risk of residual solvent/catalyst contamination skewing weight-based assays.

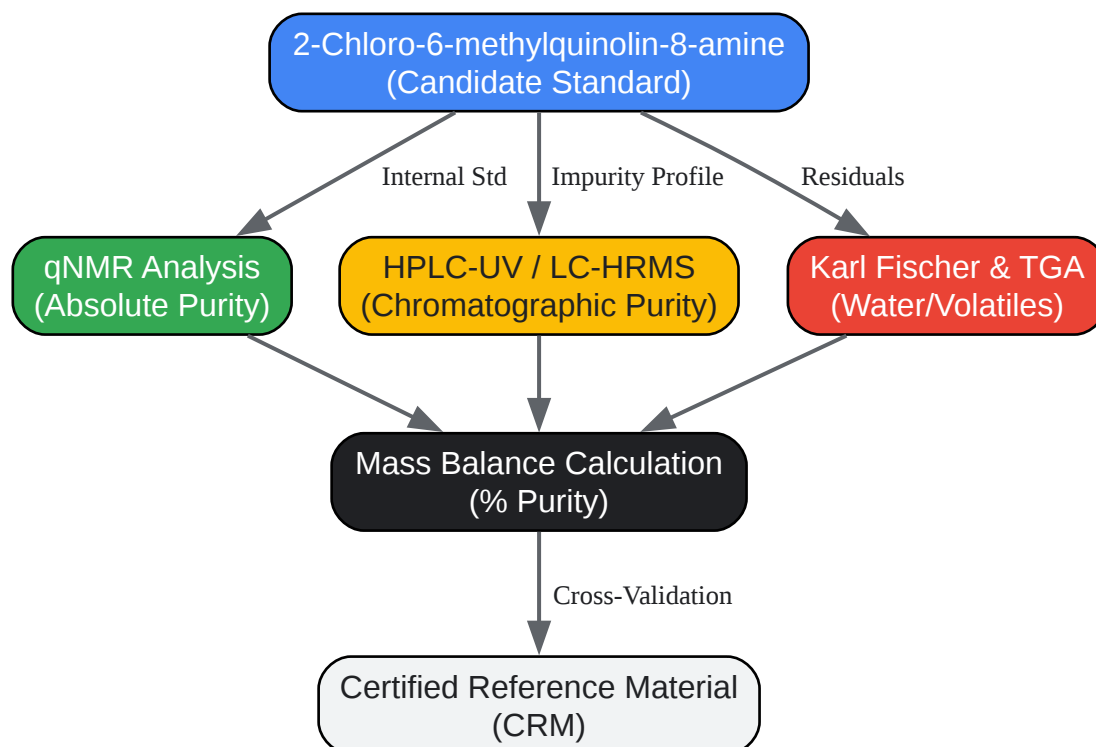
Orthogonal Analytical Techniques for Standard Qualification

Relying solely on HPLC-UV area percentage is a critical error in reference standard qualification. UV detection is blind to residual solvents, inorganic salts, and water content, leading to an overestimation of the standard's active mass. A self-validating qualification system requires orthogonal techniques.

Table 2: Orthogonal Techniques for **2-Chloro-6-methylquinolin-8-amine** Qualification

Analytical Technique	Target Property	Limit of Detection (LOD)	Mechanistic Advantage
HPLC-UV / PDA	Chromatographic Purity & Related Substances	~2.2 µg/mL[2]	Separates structurally similar isobars (e.g., positional isomers of the methyl group).
LC-HRMS (ESI+)	Impurity Profiling & Mass Confirmation	< 1.0 ng/mL[3]	Identifies specific mass shifts (+16 Da for N-oxides, -34 Da for dechlorination).
qNMR (Quantitative NMR)	Absolute Mass Fraction Purity	~3.0 µg/sample [4]	Measures absolute purity without requiring a pre-existing primary standard.

Workflow Visualization: Orthogonal Qualification Logic



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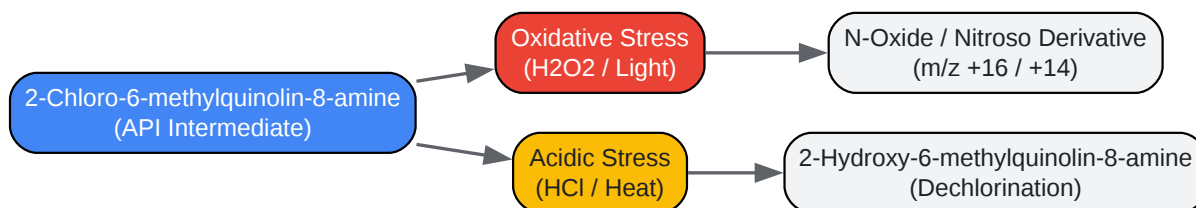
Caption: Workflow for the orthogonal qualification of **2-Chloro-6-methylquinolin-8-amine** reference standards.

Mechanistic Context: Designing Stability-Indicating Methods

To validate a reference standard, the analytical method must be "stability-indicating"—meaning it can baseline-resolve the parent API from its degradation products[5][6].

Causality behind degradation:

- **Acidic/Aqueous Stress:** The 2-chloro group on the quinoline ring is highly activated by the adjacent electron-withdrawing nitrogen. Under heat and acidic conditions, it undergoes hydrolysis to form 2-hydroxy-6-methylquinolin-8-amine[1].
- **Oxidative Stress:** The primary 8-amino group is easily oxidized by peroxides or light, forming N-oxide or nitroso derivatives[2].



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Caption: Primary degradation pathways of 8-aminoquinolines dictating stability-indicating HPLC method design.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include internal checks to ensure that the physical chemistry of the molecule does not compromise the data.

Protocol 1: Stability-Indicating HPLC-UV Purity Assay

Causality: The 8-aminoquinoline core contains two basic nitrogen centers. If analyzed at a neutral pH, these amines interact with residual silanols on standard C18 columns, causing severe peak tailing and shifting retention times. Using an acidic buffer (pH 3.8–4.5) ensures the amines remain fully protonated, yielding sharp, symmetrical peaks[3][6].

Step-by-Step Methodology:

- Mobile Phase Preparation: Prepare Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer, adjusted to pH 4.5. Prepare Mobile Phase B: LC-MS grade Acetonitrile[6].
- Column Selection: Utilize an end-capped or cyanopropyl-modified column (e.g., Waters XBridge C18 or equivalent, 150 × 4.6 mm, 5 μm) to minimize secondary silanol interactions[2][3].
- Sample Preparation: Dissolve the reference standard candidate in 85% Methanol to a final concentration of 100 μg/mL[2].
- Chromatographic Run: Execute a gradient elution from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C.
- Detection: Monitor absorbance at 254 nm (optimal for the conjugated quinoline system)[6].
- System Suitability (Self-Validation): The method is only valid if the Tailing Factor (Tf) for the **2-Chloro-6-methylquinolin-8-amine** peak is < 1.5, and the resolution (Rs) between the parent peak and the 2-hydroxy degradant peak is > 2.0.

Protocol 2: Absolute Purity Determination via qNMR

Causality: Chromatographic purity (Protocol 1) cannot account for UV-transparent impurities like inorganic salts or residual solvents. qNMR solves this by comparing the integral of a specific proton on the target molecule to a highly pure Internal Standard (IS)[4]. Maleic acid is chosen as the IS because its singlet peak (δ 6.26 ppm) falls perfectly in the "empty window" between the aliphatic methyl protons (δ ~2.5 ppm) and the aromatic quinoline protons (δ 6.8–8.2 ppm) of our target molecule, preventing signal overlap.

Step-by-Step Methodology:

- Weighing: Using a calibrated microbalance, accurately weigh ~10.0 mg of the **2-Chloro-6-methylquinolin-8-amine** candidate and ~5.0 mg of certified Maleic Acid (TraceCERT® grade).
- Dissolution: Co-dissolve both powders in 0.6 mL of DMSO-d₆. Ensure complete dissolution via sonication.
- T1 Relaxation Measurement (Self-Validation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton. Set the relaxation delay (D₁) to at least 5 × T₁ (typically 30–60 seconds) to ensure >99% magnetization recovery before the next pulse. Failure to do this will artificially skew the integration ratio^[4].
- Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 90° pulse angle and 64 scans.
- Calculation: Calculate the absolute mass fraction purity using the mass balance equation, comparing the integral of the maleic acid singlet (2 protons) against the isolated aromatic protons of the quinoline ring.

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